2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a chemical compound with the molecular formula C16H22F2N2O3S2 and a molecular weight of 392.4843 g/mol . This compound is characterized by the presence of difluoro groups, a thiomorpholine ring, and a benzenesulfonamide moiety, making it a unique and versatile molecule in various chemical and biological applications.
Chemical Reactions Analysis
2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. .
Scientific Research Applications
2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The difluoro groups and the thiomorpholine ring may play a role in binding to these targets, while the sulfonamide moiety could be involved in specific interactions with amino acid residues in the active site of enzymes.
Comparison with Similar Compounds
Similar compounds to 2,5-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide include other benzenesulfonamides and thiomorpholine derivatives. These compounds may share some structural features but differ in their specific functional groups and overall molecular architecture. The presence of difluoro groups and the unique combination of a thiomorpholine ring and a benzenesulfonamide moiety make this compound distinct from its analogs.
Properties
IUPAC Name |
2,5-difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O3S2/c17-13-1-2-14(18)15(11-13)25(21,22)19-12-16(3-7-23-8-4-16)20-5-9-24-10-6-20/h1-2,11,19H,3-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZHFACALLAROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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